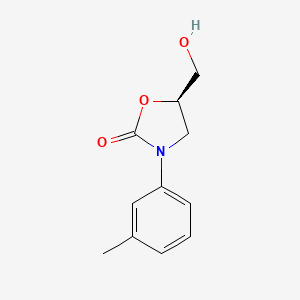
R-Toloxatone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-Toloxatone is a chemical compound with the molecular formula C11H13NO3 and the IUPAC name (5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one . It is a reversible inhibitor of monoamine oxidase A (MAO-A) and has been studied for its potential use in treating depression and other neurological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-Toloxatone involves the reaction between glycidol and m-toluidine to form 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
R-Toloxatone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
R-Toloxatone has several scientific research applications:
Chemistry: It is used as a model compound in studies of MAO-A inhibitors.
Biology: Research on its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its potential use in treating depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs and other therapeutic agents.
Wirkmechanismus
R-Toloxatone acts as a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons that regulates the metabolism of serotonin and catecholamines. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to an antidepressant effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Befloxatone: Another reversible MAO-A inhibitor with similar antidepressant properties.
Cimoxatone: A selective MAO-A inhibitor used in the treatment of depression.
Moclobemide: A well-known reversible MAO-A inhibitor used clinically for depression.
Uniqueness
R-Toloxatone is unique in its specific molecular structure, which allows for selective and reversible inhibition of MAO-A. This selectivity reduces the risk of side effects and interactions compared to irreversible MAO inhibitors .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
MXUNKHLAEDCYJL-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C[C@@H](OC2=O)CO |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



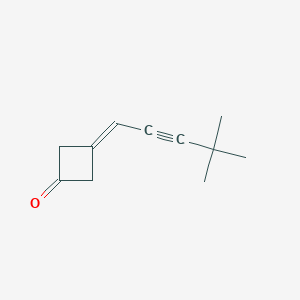
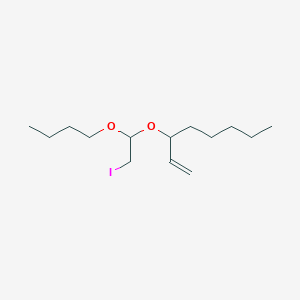
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
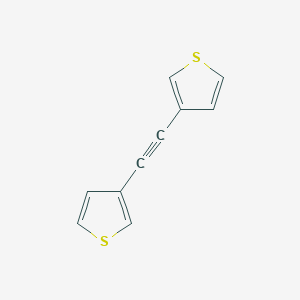
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
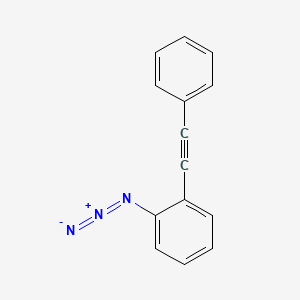
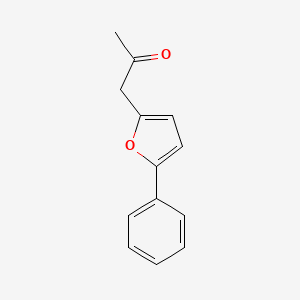
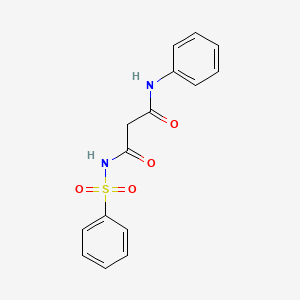
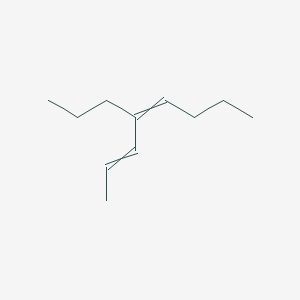
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
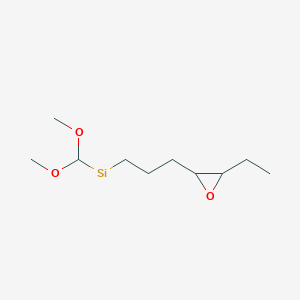
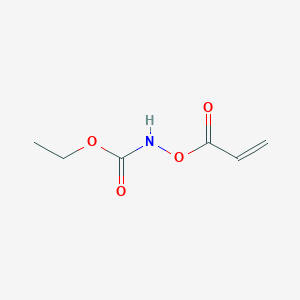
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
